molecular formula C9H13NO2 B13957134 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo-

2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo-

Cat. No.: B13957134
M. Wt: 167.20 g/mol
InChI Key: XBZXCYXZINUSAX-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- is a compound belonging to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered nitrogen-containing ring, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- typically involves the reaction of pyrrolidine with butenal under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency in production. The purification of the compound is typically done using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: Another pyrrolidine derivative with similar structural features but different biological activities.

    1-Methyl-2-pyrrolidinone: Known for its use as a solvent and in various industrial applications.

Uniqueness

2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo- is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

1-but-1-enyl-5-oxopyrrolidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXCYXZINUSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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